molecular formula C26H31AuF6NO4PS2 B12059121 bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+)

bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+)

Cat. No.: B12059121
M. Wt: 827.6 g/mol
InChI Key: BNWAOBDZVAQFCC-UHFFFAOYSA-N
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Description

Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) is a complex compound that combines the properties of gold with the unique characteristics of bis(trifluoromethylsulfonyl)azanide and dicyclohexyl-(2-phenylphenyl)phosphane. This compound is known for its stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) typically involves the reaction of gold chloride with dicyclohexyl-(2-phenylphenyl)phosphane in the presence of bis(trifluoromethylsulfonyl)azanide. The reaction is carried out under inert gas conditions, such as nitrogen or argon, at temperatures ranging from 2°C to 8°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized facilities equipped with advanced technology to handle the sensitive nature of the reactants and products .

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction may produce gold(0) species .

Mechanism of Action

The mechanism of action of bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) involves its interaction with molecular targets through coordination chemistry. The gold center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include electron transfer and ligand exchange processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) is unique due to its specific combination of ligands and gold center, which imparts distinct reactivity and stability.

Properties

Molecular Formula

C26H31AuF6NO4PS2

Molecular Weight

827.6 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+)

InChI

InChI=1S/C24H31P.C2F6NO4S2.Au/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;;/q;-1;+1

InChI Key

BNWAOBDZVAQFCC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Origin of Product

United States

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